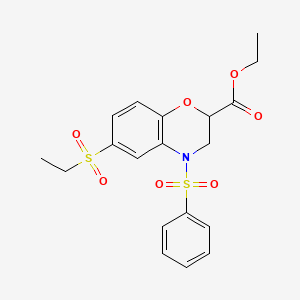

ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring dual sulfonyl groups at positions 4 (phenylsulfonyl) and 6 (ethylsulfonyl), along with an ethyl carboxylate at position 2. Its molecular formula is C₁₇H₁₇NO₇S₂, with a molecular weight of 411.45 g/mol and a purity typically exceeding 90% .

Properties

IUPAC Name |

ethyl 4-(benzenesulfonyl)-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO7S2/c1-3-26-19(21)18-13-20(29(24,25)14-8-6-5-7-9-14)16-12-15(28(22,23)4-2)10-11-17(16)27-18/h5-12,18H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAZOMUKNQTZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with sulfonyl groups, such as benzenesulfonyl derivatives, have been reported to inhibit human neutrophil elastase (hne), a protein involved in inflammation and infection.

Mode of Action

Sulfonyl groups are known to participate in nucleophilic substitution reactions. In these reactions, the sulfur atom of the sulfonyl group acts as an electrophile, attracting nucleophiles. This could potentially lead to changes in the target proteins, affecting their function.

Biological Activity

Ethyl 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, hereafter referred to as Compound A, is a complex organic molecule characterized by its unique benzoxazine structure. This compound features both ethylsulfonyl and phenylsulfonyl substituents, which contribute significantly to its biological activity. The molecular formula of Compound A is with a molecular weight of 439.5 g/mol .

The biological activity of Compound A is primarily attributed to its sulfonyl groups, which have been shown to exhibit various pharmacological effects. Notably, compounds with similar sulfonamide and sulfone functionalities demonstrate antibacterial properties by inhibiting key enzymes involved in bacterial growth and inflammation. For instance, these compounds can inhibit human neutrophil elastase (HNE), a serine protease implicated in inflammatory responses .

Potential Mechanisms:

- Enzyme Inhibition: Compounds similar to Compound A inhibit HNE, potentially reducing inflammation and modulating immune responses .

- Nucleophilic Substitution Reactions: The sulfonyl groups participate in nucleophilic substitution reactions that enhance the compound's reactivity and biological interactions .

Antimicrobial Properties

Recent studies indicate that derivatives of benzoxazines, including Compound A, exhibit significant antimicrobial activity. For example, related compounds have been documented to inhibit the growth of various bacteria through mechanisms involving enzyme inhibition . The presence of dual sulfonic functionalities in Compound A may enhance its efficacy compared to simpler analogues.

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds alongside Compound A:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethanolamine Sulfate | Contains amino and sulfate groups | Antimicrobial properties | Simpler structure |

| Benzene Sulfonamide | Contains sulfonamide group | Antibacterial activity | Lacks benzoxazine ring |

| Phenol Sulfone | Contains phenolic and sulfone groups | Antioxidant properties | No ester functionality |

| This compound | Complex benzoxazine structure with dual sulfonic functionalities | Potential antibacterial and anti-inflammatory effects | Enhanced biological activities compared to simpler analogues |

Neutron Capture Therapy (NCT)

Compound A has been investigated as a potential boron carrier for neutron capture therapy (NCT), a treatment modality for certain types of cancer. Its marginal stability in aqueous environments poses challenges for effective application in NCT . Further research is needed to optimize its stability while retaining therapeutic efficacy.

Inflammatory Conditions

Research indicates that compounds with similar structures can interact with enzymes involved in inflammatory processes. Investigating these interactions further could elucidate the pharmacological profile of Compound A. Preliminary studies suggest that it may reduce inflammatory markers in vitro, although detailed clinical studies are required to validate these findings .

Comparison with Similar Compounds

Key Structural Features :

- Sulfonyl Groups : Electron-withdrawing substituents that enhance polarity and stability.

- Ethyl Carboxylate : A flexible ester group that may influence metabolic stability.

Structural Analogues with Sulfonyl Substituents

a) 6-(Ethylsulfonyl)-4-[(4-Methylphenyl)Sulfonyl]-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylic Acid (CAS 866051-08-3)

- Molecular Formula: C₁₈H₁₉NO₇S₂ (MW: 425.48 g/mol).

- Key Differences : Replaces the phenylsulfonyl group with a 4-methylphenylsulfonyl moiety, introducing steric hindrance and slightly increased lipophilicity. Purity ranges from 60–90% depending on suppliers .

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies targeting enzymes or receptors sensitive to steric modifications.

b) Ethyl 6-Chloro-4-([3-(Trifluoromethyl)Phenyl]Sulfonyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate

- Structure : Features a trifluoromethylphenylsulfonyl group and a chlorine substituent at position 4.

- Impact of Substituents : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while chlorine increases electrophilicity for nucleophilic substitution reactions .

Analogues with Alternative Substituents

a) Ethyl 4-Benzyl-6-Chloro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (7b)

- Synthesis : Prepared via nucleophilic substitution of 3,4-dihydro-1,4-benzoxazine derivatives with benzyl groups .

- Properties: Melting point: 96–98°C (ethanol); IR absorption at 1741 cm⁻¹ (C=O stretch). The benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to sulfonyl derivatives .

b) Ethyl 6-Formyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (13)

- Reactivity : Synthesized via Rieche formylation, yielding a mixture of 6- and 8-formylated isomers. Demonstrates the regioselectivity challenges in benzoxazine chemistry .

- Applications : Intermediate for synthesizing indole derivatives via Hemetsberger reactions .

Physicochemical and Spectral Comparisons

Table 1: Physical Properties of Selected Analogues

| Compound | Melting Point (°C) | IR (C=O, cm⁻¹) | MS (m/z) [M+H]⁺ |

|---|---|---|---|

| Target Compound (C₁₇H₁₇NO₇S₂) | Not reported | 1743–1755* | 411.45 |

| 6-(Ethylsulfonyl)-4-(4-methylphenyl)-analogue | Not reported | 1743* | 425.48 |

| Ethyl 4-Benzyl-6-Chloro-7-formyl (10b) | 130–132 | 1743, 1661 | 326 |

| Ethyl 6-Formyl (13) | Oil | 1743 | 250 |

*Typical C=O stretches for sulfonyl/carboxylate derivatives .

Key Observations :

- Sulfonyl-containing derivatives exhibit higher molecular weights and distinct IR profiles compared to halogenated or formylated analogues.

- Melting points correlate with crystallinity; polar sulfonyl groups may reduce volatility but increase hygroscopicity.

Reactivity Insights :

- Sulfonyl groups require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid premature hydrolysis .

- Vilsmeier-Haack reactions favor position 7 formylation in benzyl-protected derivatives, while Rieche conditions target position 6 .

Pharmacological and Industrial Relevance

- Target Compound: Potential applications in integrated stress response (ISR) inhibition, similar to ISRIB analogues . Sulfonyl groups may enhance binding to ATPase domains or allosteric sites.

- Comparison with Halogenated Analogues : Chloro/bromo derivatives (e.g., 6c, 7b) are often intermediates for cross-coupling reactions, whereas sulfonyl derivatives are terminal products for direct bioactivity screening .

- Industrial Availability : Supplied by Key Organics and Ryan Scientific, indicating relevance in high-throughput screening and drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.